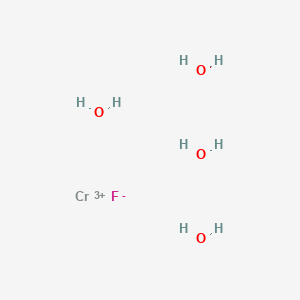

Chromium(3+);fluoride;tetrahydrate

Description

BenchChem offers high-quality Chromium(3+);fluoride;tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium(3+);fluoride;tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CrFH8O4+2 |

|---|---|

Molecular Weight |

143.06 g/mol |

IUPAC Name |

chromium(3+);fluoride;tetrahydrate |

InChI |

InChI=1S/Cr.FH.4H2O/h;1H;4*1H2/q+3;;;;;/p-1 |

InChI Key |

UFCKBQKKVOAKFD-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.[F-].[Cr+3] |

Origin of Product |

United States |

Foundational & Exploratory

Chromium(III) fluoride tetrahydrate chemical formula

An In-Depth Technical Guide to Chromium(III) Fluoride Tetrahydrate (CrF₃·4H₂O): Properties, Synthesis, and Advanced Applications

Introduction

Chromium(III) fluoride tetrahydrate, with the precise chemical formula CrF₃·4H₂O, is an inorganic compound of significant interest to the scientific community.[1][2][3] This hydrated salt manifests as a green crystalline powder and serves as a crucial precursor and catalyst in numerous chemical and material science applications.[1][2][4] Unlike its anhydrous counterpart (CrF₃), which is insoluble in common solvents, the hydrated forms exhibit greater solubility and reactivity, making them more versatile for solution-based chemistry.[5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of chromium(III) fluoride tetrahydrate. It moves beyond a simple recitation of facts to explore the causality behind its properties, the rationale for specific synthetic protocols, and its practical applications for researchers, particularly those in materials science and drug development. We will delve into its physicochemical properties, validated synthesis methods, key applications, and essential safety protocols, offering field-proven insights for its effective use in a research and development setting.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's properties is foundational to its application. The tetrahydrate of chromium(III) fluoride is a coordination complex where the central chromium ion's properties are modulated by its fluoride and water ligands.

Core Properties

The fundamental physical and chemical characteristics of chromium(III) fluoride tetrahydrate are summarized below. These data are critical for experimental design, from determining appropriate solvents to setting thermal parameters in synthesis or catalysis.

| Property | Value / Description | Rationale and Scientific Implication |

| Chemical Formula | CrF₃·4H₂O[1][2][3] | The four water molecules (waters of hydration) are integral to the crystal structure and influence solubility and reactivity compared to the anhydrous form. |

| Molecular Weight | 181.05 g/mol [2][3][4][5] | Essential for stoichiometric calculations in reaction chemistry. |

| Appearance | Green crystalline powder[1][2] | The green color is characteristic of many Cr(III) octahedral complexes, arising from d-d electronic transitions. Color consistency can be an initial indicator of purity. |

| Density | ~2.2 g/cm³[1][5] | Useful for process calculations involving mass and volume, particularly in reactor design and material formulation. |

| Solubility | Slightly soluble in water; soluble in concentrated acids.[1] | Its limited water solubility can be exploited for precipitation during synthesis. Solubility in strong acids is due to the protonation of fluoride ions and formation of different complex species. |

| Thermal Stability | Decomposes at high temperatures (>1000°C for the anhydrous form)[1] | The hydrated form will lose water at much lower temperatures. This property is crucial for its use as a precursor in high-temperature material synthesis. |

| Hygroscopicity | Moderately hygroscopic[1] | Requires storage in a dry, well-sealed environment to maintain the precise tetrahydrate stoichiometry. Absorption of excess moisture can alter its physical properties and reactivity. |

Spectroscopic and Analytical Characterization

To ensure the identity, purity, and hydration state of the compound, a suite of analytical techniques is employed. This self-validating system confirms the material meets the stringent requirements for advanced research.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is the gold standard for determining the purity of the compound and confirming the chromium content. A purity of ≥97-98% is a common standard for research-grade material.[1][2]

-

Thermogravimetric Analysis (TGA): TGA is essential for confirming the hydration state. By heating the sample and measuring the mass loss, one can verify the presence of four water molecules. For CrF₃·4H₂O, a theoretical mass loss of approximately 39.8% is expected upon complete dehydration.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups. The spectrum of CrF₃·4H₂O will show a broad absorption band around 3400 cm⁻¹ (O-H stretching of water) and bands in the lower frequency region (below 700 cm⁻¹) corresponding to Cr-F and Cr-O vibrations. This provides a qualitative fingerprint of the compound.

Part 2: Synthesis and Quality Control

The reliable synthesis of chromium(III) fluoride tetrahydrate is key to its utility. The chosen method must be reproducible and yield a product with consistent purity and hydration. A common and effective laboratory-scale method involves the precipitation reaction between a soluble chromium(III) salt and a fluoride source in an aqueous medium.[1]

Detailed Synthesis Protocol: Aqueous Precipitation Method

This protocol describes the synthesis from chromium(III) chloride and ammonium fluoride, a choice predicated on the high solubility of the reactants and the relative insolubility of the product, which facilitates high-yield isolation.

Step 1: Reagent Preparation

-

Dissolve 1 mole equivalent of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in a minimum amount of deionized water in a reaction vessel.

-

In a separate beaker, dissolve 3 mole equivalents of ammonium fluoride (NH₄F) in deionized water. Rationale: Using stoichiometric amounts ensures complete reaction. The choice of hydrated chromium chloride is practical as it is the common, stable form.

Step 2: Precipitation

-

While vigorously stirring the chromium chloride solution, slowly add the ammonium fluoride solution dropwise using an addition funnel.

-

A green precipitate of CrF₃·4H₂O will form immediately. The governing reaction is: CrCl₃ + 3NH₄F + 4H₂O → CrF₃·4H₂O(s) + 3NH₄Cl(aq).[1]

-

Causality: Slow, controlled addition is critical. It prevents the formation of localized high concentrations of reactants, which would lead to rapid, uncontrolled precipitation and the formation of amorphous, impure product. This method promotes the growth of more uniform crystals.

Step 3: Digestion and Isolation

-

After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 40-50°C) for 1-2 hours.

-

Rationale: This process, known as digestion, allows smaller, less stable crystals to redissolve and reprecipitate onto larger, more perfect crystals (Ostwald ripening). This results in a purer product with a more easily filterable particle size.

-

Isolate the green precipitate by vacuum filtration using a Büchner funnel.

Step 4: Washing and Drying

-

Wash the filter cake several times with small portions of cold deionized water to remove the soluble ammonium chloride byproduct.

-

Follow with a wash using a water-miscible solvent like ethanol. Rationale: The ethanol wash helps to displace the water, leading to faster and more efficient drying.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved. Rationale: Drying under vacuum and at a mild temperature is crucial to remove the surface-adsorbed solvent without inadvertently removing the structural waters of hydration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Chromium(III) fluoride tetrahydrate.

Part 3: Applications in Research and Drug Development

The utility of CrF₃·4H₂O stems from the unique properties of the chromium(III) ion and the fluoride ligands. It is a versatile tool in several advanced scientific fields.

1. Lewis Acid Catalysis in Organic Synthesis

The primary catalytic function of chromium(III) fluoride arises from the Lewis acidic nature of the Cr³⁺ center.[6] It can accept electron pairs from substrates, thereby activating them for subsequent reactions.

-

Fluorination Reactions: It is an effective catalyst for the fluorination of chlorocarbons using hydrogen fluoride (HF).[5][7] This is of paramount importance in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. The catalyst facilitates the halogen exchange (Halex) process, a cornerstone of modern organofluorine chemistry.[6]

-

Friedel-Crafts Reactions: It can catalyze Friedel-Crafts acylation and alkylation reactions, which are fundamental C-C bond-forming reactions in organic synthesis.[1]

2. Precursor in Materials Science

The compound is a valuable precursor for creating advanced materials where precise incorporation of chromium is required.[2][6]

-

Advanced Ceramics and Coatings: Through sol-gel or high-temperature solid-state reactions, it can be used to produce chromium-doped ceramics or protective coatings.[6] These materials often exhibit enhanced hardness, thermal stability, and specific optical or magnetic properties.

-

Corrosion Inhibition: Chromium(III) fluoride is used in formulations for corrosion-resistant coatings on metals, a critical application in the aerospace and automotive industries.[1][5][7]

3. Relevance in Drug Development

While not a direct therapeutic agent, CrF₃·4H₂O has significant enabling roles in the pharmaceutical sector.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): As mentioned, its catalytic role in fluorination is directly applicable to the synthesis of many modern drugs. Approximately 20-25% of all commercial pharmaceuticals contain fluorine, and efficient catalytic methods for its introduction are highly sought after.

-

Potential in Drug Formulation: There is research interest in using inorganic compounds for drug delivery systems.[2] While specific applications of CrF₃·4H₂O are still exploratory, its properties—such as the potential for controlled release of fluoride or chromium—make it a candidate for investigation in novel drug formulation strategies.[2]

Part 4: Safety, Handling, and Disposal

The safe handling of chromium(III) fluoride tetrahydrate is non-negotiable. Its chemical nature presents several hazards that must be managed with strict protocols.

Hazard Profile

The compound is classified as a hazardous material with the following primary risks:

-

Corrosivity (Hazard Class 8): Causes severe skin burns and serious eye damage.[1][8][9][10]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8][9][10]

-

Reactivity: Contact with acids or water can liberate toxic and corrosive hydrogen fluoride (HF) gas.[9][11]

Mandatory Handling and Personal Protective Equipment (PPE)

| Protocol | Specification | Rationale |

| Engineering Controls | Always handle inside a certified chemical fume hood. | To prevent inhalation of airborne powder and to contain any potential release of HF gas.[8][12] |

| Eye Protection | Chemical safety goggles and a full-face shield.[12] | Protects against splashes and airborne particles, preventing severe eye damage. |

| Hand Protection | Nitrile or neoprene gloves. Inspect gloves before use.[12] | Provides a chemical barrier to prevent skin contact and burns. |

| Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect skin from accidental spills. |

| Handling Practices | Avoid creating dust.[9][12] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling. | Minimizes the risk of inhalation and ingestion. |

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical upon exposure.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Specialized treatment with a 2.5% calcium gluconate gel is required to neutralize absorbed fluoride ions.[9][12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[12] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10][12] Seek immediate medical attention.

Disposal Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[8]

Conclusion

Chromium(III) fluoride tetrahydrate is far more than a simple inorganic salt; it is a highly versatile and enabling chemical for advanced research and development. Its well-defined physicochemical properties, coupled with reliable synthetic routes, make it a valuable Lewis acid catalyst for organic synthesis, particularly in the production of high-value fluorinated molecules for the pharmaceutical industry. Furthermore, its role as a precursor in materials science continues to expand. For researchers and scientists, a deep, mechanistic understanding of its properties and a strict adherence to safety protocols are the keys to unlocking its full potential in driving innovation.

References

- Chromium Fluoride Tetrahydrate: A Versatile Inorganic Compound with Broad Applications. (2025, May 20). Google Cloud.

- Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393. PubChem.

- Chromium(III) fluoride tetrahydrate. Chem-Impex.

- Chromium(III) fluoride 97 123333-98-2. Sigma-Aldrich.

- Chromium(III) fluoride. Wikipedia.

- Chromium(III) fluoride 97 123333-98-2 (Korean). Sigma-Aldrich.

- Buy Chromium(III) fluoride tetrahydrate from GIHI CHEMICALS CO.,LIMITED. ECHEMI.

- Chromium(III) fluoride tetrahydrate | 123333-98-2. ChemicalBook.

- Chemical Safety Data Sheet MSDS / SDS - Chromium(III) fluoride tetrahydrate. ChemicalBook. (2025, September 27).

- Chromium(III) fluoride - SAFETY DATA SHEET. (2025, September 07).

- Chromium(III) fluoride | Safety Data Sheet.

- 1 - SAFETY DATA SHEET.

- Chromium(III) Fluoride Hydrate | High Purity | Supplier. Benchchem.

- Chromium fluoride 7788-97-8. Otto Chemie Pvt. Ltd..

- Chromium Fluoride Tetrahydrate n Anhydrous Manufacturers, SDS. Muby Chemicals.

Sources

- 1. Chromium Fluoride Tetrahydrate: A Versatile Inorganic Compound with Broad Applications - HEAVEN [m.heavenmaterials.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chromium(III) fluoride 97 123333-98-2 [sigmaaldrich.com]

- 4. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. Chromium(III) Fluoride Hydrate | High Purity | Supplier [benchchem.com]

- 7. Chromium fluoride 7788-97-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. weizmann.ac.il [weizmann.ac.il]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

CrF₃·4H₂O molecular weight calculation

Technical Guide: Molecular Weight Determination & Validation of Chromium(III) Fluoride Tetrahydrate ( )

Executive Summary

In high-precision applications—such as catalytic fluorination in medicinal chemistry or the synthesis of metal-organic frameworks (MOFs)—reliance on generic molecular weight values can introduce significant stoichiometric errors.

This guide provides a definitive technical breakdown of Chromium(III) fluoride tetrahydrate (

Theoretical Framework: Ab Initio Calculation

To ensure reproducibility across global laboratories, we utilize the IUPAC 2021/2022 Standard Atomic Weights . Unlike simplified periodic tables, these values account for terrestrial isotopic variances, which is critical for analytical standards.

The Stoichiometric Matrix

The molecular formula

-

Chromium (Cr): 1 atom

-

Fluorine (F): 3 atoms

-

Hydrogen (H): 8 atoms (

) -

Oxygen (O): 4 atoms (

)

Calculation Table (IUPAC Standards)

| Isotope/Element | Standard Atomic Weight ( | Quantity ( | Total Mass Contribution [ g/mol ] | Uncertainty Interval |

| Chromium (Cr) | 51.9961 | 1 | 51.9961 | |

| Fluorine (F) | 18.9984 | 3 | 56.9952 | |

| Hydrogen (H) | 1.0078 | 8 | 8.0624 | |

| Oxygen (O) | 15.999 | 4 | 63.9960 | |

| TOTAL | 181.0497 |

Final Consensus MW: 181.05 g/mol (rounded to 2 decimal places for analytical relevance).

Note on Precision: Fluorine is monoisotopic (

), offering high precision. However, Hydrogen and Oxygen have isotopic variations (e.g.,, D) that can slightly shift the MW depending on the water source used in synthesis, though this is negligible for standard bench chemistry.

Structural & Hydration Dynamics

Understanding the "tetrahydrate" designation is vital for solubility and reactivity profiles. Chromium(III) has a strong preference for octahedral coordination (

Coordination Sphere vs. Lattice Water

While the stoichiometric formula is

A common structural isomer for hydrated chromium fluorides is:

This distinction is critical because lattice water is lost at lower temperatures (

Visualizing the Composition Logic

Figure 1: Logical decomposition of the molecular weight contributions.[1] Note the significant mass contribution (approx 40%) comes from the hydration sphere.

Experimental Validation: Self-Validating Protocol

In drug development, assuming the label purity (e.g., "Tetrahydrate") is a risk.

Thermogravimetric Analysis (TGA) is the gold standard to verify the

TGA Protocol for Hydration Verification

-

Preparation: Calibrate TGA with Calcium Oxalate Monohydrate standard.

-

Loading: Load 10–15 mg of

into a platinum or alumina crucible. -

Equilibration: Purge with

(40 mL/min) at -

Ramp 1 (Lattice Water): Heat to

at-

Observation: Loss of loosely bound/surface water.

-

-

Ramp 2 (Coordinated Water): Heat to

at-

Observation: Stepwise loss of coordinated waters.

-

-

Calculation:

Theoretical Target:

If your mass loss deviates by

TGA Workflow Diagram

Figure 2: Decision tree for validating the hydration state before critical synthesis.

Application in Research & Development

Molarity Adjustment for Catalysis

When using

Formula for Preparation:

To prepare 100 mL of a 0.1 M

Correction Factor:

If TGA indicates the sample is actually

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[2][3] Standard Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry.[2][4] [Link]

-

National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 11955393, Chromium(III) fluoride tetrahydrate. PubChem.[1][6][5] [Link]

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. [Link]

Sources

- 1. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological Survey [usgs.gov]

- 3. Standard atomic weights of the elements 2021 (IUPAC Technical Report) [pubs.usgs.gov]

- 4. iupac.org [iupac.org]

- 5. 三氟化铬 四水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Chromium(III) Fluoride Tetrahydrate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of chromium(III) fluoride tetrahydrate (CrF₃·4H₂O). Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data points. It delves into the structural underpinnings, reactivity, and analytical characterization of this important inorganic compound. We explore the causality behind its properties, from its limited aqueous solubility to its utility as a Lewis acid catalyst. This guide includes detailed, field-tested protocols for synthesis, purification, and characterization, designed as self-validating systems to ensure scientific rigor. All quantitative data is presented in clear tabular formats, and key experimental workflows are visualized using process flow diagrams to enhance understanding and reproducibility.

Introduction: Understanding the Significance of CrF₃·4H₂O

Chromium(III) fluoride tetrahydrate is an inorganic compound that has garnered significant attention for its unique combination of properties.[1] As a hydrated form of chromic fluoride, it serves as a crucial precursor in the synthesis of advanced materials, a versatile catalyst in organic reactions, and a component in specialized applications ranging from metallurgy to pharmaceuticals.[2][3] Unlike its anhydrous counterpart, which is notoriously insoluble, the tetrahydrate exhibits slight solubility and reactivity that make it more tractable for various chemical processes.[4]

The trivalent state (Cr³⁺) is the most stable oxidation state of chromium and is an essential trace mineral for humans, in stark contrast to the toxicity of hexavalent chromium (Cr⁶⁺).[5] This distinction is critical for applications in biological systems and drug development. This guide aims to provide the foundational knowledge required for the effective application and study of this compound, grounding all claims in established scientific principles and verifiable sources.

Molecular Structure and Crystallography

The properties of CrF₃·4H₂O are a direct consequence of its molecular architecture. Like most chromium(III) compounds, the central chromium atom features an octahedral coordination geometry.[4] In the tetrahydrate, the six coordination sites are occupied by a combination of fluoride ions (F⁻) and water molecules (H₂O). The remaining water molecules are incorporated into the crystal lattice as water of hydration.

Coordination Environment

The green color of the compound is characteristic of many octahedral Cr(III) complexes and arises from d-d electronic transitions, which will be discussed in the spectroscopic analysis section. The direct coordination of both highly electronegative fluoride ions and water ligands to the chromium center dictates the compound's reactivity, thermal stability, and catalytic behavior.

Crystal Structure Data

While detailed crystallographic data for the tetrahydrate (CrF₃·4H₂O) is not extensively reported in crystallographic databases, the structure of the anhydrous form, CrF₃, is well-characterized and provides valuable insight.

-

Anhydrous CrF₃: Crystallizes in the trigonal system with a rhombohedral structure.[4][6] The Cr³⁺ ions are bonded to six fluoride ions in a corner-sharing octahedral arrangement.[6]

For the tetrahydrate, it is presumed that the introduction of water molecules into the coordination sphere and the crystal lattice alters this arrangement, leading to a different crystal system and space group.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of chromium(III) fluoride tetrahydrate is provided below. These values represent a consensus from established chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Chemical Formula | CrF₃·4H₂O | [1] |

| Molecular Weight | 181.05 g/mol | [2][4] |

| Appearance | Green crystalline powder | [1][2] |

| Density | 2.2 g/cm³ | [1][4] |

| CAS Number | 123333-98-2 | [2][4] |

| Thermal Behavior | Loses water of hydration at ~100°C | [2] |

| Hygroscopicity | Moderately hygroscopic in humid environments | [1] |

Solubility Profile

Chromium(III) fluoride tetrahydrate is described as slightly soluble or insoluble in water.[2][7][8] This limited solubility is a key property, contrasting with other chromium salts like chromium nitrate or chloride. It is, however, soluble in concentrated strong acids, such as hydrochloric acid (HCl) and hydrofluoric acid (HF).[4]

Causality: The low water solubility is attributable to the high lattice energy of the crystal structure. While the water molecules in the hydrate assist in solubility compared to the completely insoluble anhydrous form, the strong ionic interactions between Cr³⁺ and F⁻ ions are not easily overcome by the hydration energy of the ions in solution.

Thermal Stability and Decomposition

The compound is stable under standard storage conditions but exhibits predictable thermal decomposition. Upon heating, it first loses its four molecules of water of hydration at approximately 100°C.[2] The resulting anhydrous CrF₃ is remarkably stable, subliming only at very high temperatures (1100-1200°C).[4] This high thermal stability is crucial for its use in high-temperature applications like ceramics manufacturing and metallurgy.[3]

Chemical Reactivity and Catalytic Function

General Reactivity

-

Incompatibilities: Chromium(III) fluoride tetrahydrate is incompatible with strong oxidizing and reducing agents.[2]

-

Reaction with Acids: As noted, it dissolves in strong acids. This process involves the protonation of the fluoride ligands and the formation of various aquated chromium complexes in solution.

-

Corrosivity: The compound is corrosive, particularly to skin, eyes, and respiratory tract.[5] When in contact with moisture or acids, it can slowly form hydrofluoric acid, which is highly corrosive and can etch glass.[10]

Role as a Lewis Acid Catalyst

A significant application of chromium fluoride is its function as a Lewis acid catalyst in organic synthesis.[3] The electron-deficient chromium(III) center can accept electron pairs, activating substrates for subsequent reactions. It has been shown to be an effective catalyst for:

-

Fluorination Reactions: Catalyzing the fluorination of chlorocarbons using HF.[4]

-

Friedel-Crafts Reactions: Promoting acylation and alkylation reactions.[1]

-

Biomass Conversion: Demonstrating high efficacy in the synthesis of hydroxymethylfurfural (HMF) from biomass, outperforming other common halide catalysts.

Mechanistic Insight: The catalytic activity is attributed to the Lewis acidity of the Cr³⁺ center. In reactions involving silyl nucleophiles, the fluoride ligand can play a direct role by forming a strong bond with silicon, thereby activating the nucleophile. The combination of a hard Lewis acid (Cr³⁺) and a hard Lewis base (F⁻) provides a unique reactivity profile.

Figure 1: Conceptual workflow for CrF₃ Lewis acid catalysis.

Experimental Protocols for Characterization and Synthesis

The following protocols are designed to provide a robust framework for the analysis and preparation of chromium(III) fluoride tetrahydrate.

Protocol 1: Laboratory-Scale Synthesis

This protocol is based on the common synthesis method involving the reaction of a chromium(III) salt with a fluoride source.[1]

Objective: To synthesize chromium(III) fluoride tetrahydrate from chromium(III) chloride.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Ammonium fluoride (NH₄F)

-

Deionized water

-

Ethanol

-

Beakers, magnetic stirrer, heating plate, filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a 250 mL beaker, dissolve 10.0 g of CrCl₃·6H₂O in 50 mL of deionized water with gentle stirring.

-

Reactant Preparation: In a separate beaker, prepare a solution of 4.5 g of NH₄F in 30 mL of deionized water.

-

Reaction: Slowly add the ammonium fluoride solution to the chromium chloride solution while stirring continuously. A green precipitate should begin to form.

-

Digestion: Gently heat the mixture to 60-70°C for 1 hour with continuous stirring. This "digestion" step promotes the growth of larger, more easily filterable crystals.

-

Isolation: Allow the mixture to cool to room temperature. Collect the green precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake twice with 20 mL portions of cold deionized water to remove soluble byproducts (e.g., NH₄Cl). Follow with a final wash using 20 mL of ethanol to facilitate drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid premature loss of hydration water.

Figure 2: Step-by-step workflow for the synthesis of CrF₃·4H₂O.

Protocol 2: Purity and Compositional Analysis

This protocol outlines a multi-step approach to validate the purity and composition of the synthesized material, aligning with typical quality control standards.[1]

Objective: To determine the chromium content, water content, and identify potential impurities.

Part A: Chromium Content by ICP-OES

-

Sample Preparation: Accurately weigh approximately 100 mg of the dried CrF₃·4H₂O sample into a 100 mL volumetric flask.

-

Digestion: Add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid. Gently heat the mixture on a hot plate in a fume hood until the solid is fully dissolved.

-

Dilution: Allow the solution to cool, then dilute to the 100 mL mark with deionized water. This is the stock solution.

-

Working Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10 ppm Cr) by diluting a certified chromium standard solution.

-

Analysis: Analyze the standards and the diluted sample solution using an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) at the appropriate chromium emission wavelength.

-

Calculation: Determine the chromium concentration in the sample and calculate the weight percentage. The theoretical Cr content in CrF₃·4H₂O is ~28.7%.

Part B: Water Content by Thermogravimetric Analysis (TGA)

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Analysis: Heat the sample from 30°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~20 mL/min).

-

Interpretation: Observe the mass loss in the thermogram. The dehydration step should occur between approximately 100°C and 200°C. The theoretical mass loss for four water molecules from CrF₃·4H₂O is 39.8%.

Part C: Structural Identity by X-Ray Diffraction (XRD)

-

Sample Preparation: Grind a small amount of the crystalline powder to a fine, uniform consistency. Mount the powder onto a zero-background sample holder.

-

Data Collection: Collect a powder diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of 10-80°.

-

Analysis: Compare the resulting diffractogram to reference patterns from a database (e.g., ICDD) to confirm the phase identity and check for crystalline impurities (e.g., unreacted starting materials).

Protocol 3: Spectroscopic Characterization

Objective: To obtain characteristic spectroscopic fingerprints of the compound.

Part A: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an ATR accessory.

-

Analysis: Obtain an FTIR spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks:

-

~3400 cm⁻¹ (broad): Strong, broad absorption due to the O-H stretching vibrations of the lattice and coordinated water molecules.

-

~1630 cm⁻¹: Bending vibration (scissoring) of coordinated water molecules.

-

Below 600 cm⁻¹: Absorptions corresponding to Cr-F and Cr-O stretching modes.

-

Part B: UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a 0.1 M solution of a non-coordinating acid (e.g., perchloric acid) to form a solution of known concentration. Dissolution in pure water may be slow and can lead to the formation of olated chromium hydroxo species.

-

Analysis: Record the absorption spectrum from 300 to 800 nm using a quartz cuvette.

-

Expected Peaks: The spectrum should be characteristic of an octahedral Cr(III) center in an aqueous environment, similar to the [Cr(H₂O)₆]³⁺ ion.[11] Expect two broad absorption bands:

Safety and Handling

Chromium(III) fluoride tetrahydrate is a hazardous chemical and must be handled with appropriate precautions.

-

Classification: Corrosive (UN 3260, Hazard Class 8).[1]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2]

-

Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials (e.g., strong oxidizing agents).[2] Keep the container tightly sealed to protect from moisture.

Conclusion

Chromium(III) fluoride tetrahydrate is a compound whose utility is deeply rooted in its fundamental physical and chemical properties. Its octahedral chromium(III) center, the presence of both fluoride and water ligands, and its crystalline nature define its behavior. While its limited water solubility presents challenges, it also allows for applications where controlled reactivity is paramount. Its high thermal stability makes it suitable for high-temperature processes, and its Lewis acidic nature establishes it as a valuable catalyst. The experimental protocols provided herein offer a validated framework for the synthesis and comprehensive characterization of this compound, enabling researchers to harness its properties for innovation in materials science, catalysis, and beyond.

References

-

Brown, D. (n.d.). UV and visible absorption spectra of chromium complex ions. Doc Brown's Chemistry. Retrieved February 18, 2026, from [Link]

-

bartleby. (2021, February 16). Calculate the solubility of CrF3 in g /100mL . (Ksp of CrF3 6.610^ -11 )*. Retrieved February 18, 2026, from [Link]

-

Tanaka, M., et al. (2022, November 15). Speciation of chromium aqua and chloro complexes in hydrochloric acid solutions at 298 K. Journal of Chemical Thermodynamics. Retrieved February 18, 2026, from [Link]

-

Companion, A. L., & Joy, H. W. (1964). Spectra of Cr(III) complexes. An inorganic chemistry experiment. Journal of Chemical Education. Retrieved February 18, 2026, from [Link]

-

Materials Explorer. (n.d.). CrF₃. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of Cr(III) (a) and 2,3-DHBA (b). Retrieved February 18, 2026, from [Link]

-

American Elements. (n.d.). Chromium(III) Fluoride Tetrahydrate. Retrieved February 18, 2026, from [Link]

-

Wikipedia. (n.d.). Chromium(III) fluoride. Retrieved February 18, 2026, from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Mixed-metal fluoride hydrates and their thermal-decomposition products: an investigation by X-ray, Mössbauer, and thermal analysis. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). Chromium(III) fluoride tetrahydrate. Retrieved February 18, 2026, from [Link]

-

ACS Publications. (2008, April 30). Thermal Analysis. Analytical Chemistry. Retrieved February 18, 2026, from [Link]

-

Haz-Map. (n.d.). Chromium(III) fluoride tetrahydrate. Retrieved February 18, 2026, from [Link]

-

Sumathirathne, L., & Euler, W. B. (2021). Catalysis of the Thermal Decomposition of Transition Metal Nitrate Hydrates by Poly(vinylidene difluoride). MDPI. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). CrF3H2O. Retrieved February 18, 2026, from [Link]

-

SpectraBase. (n.d.). CHROMIUM(III) FLUORIDE, HYDRATED [FTIR]. Retrieved February 18, 2026, from [Link]

-

Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved February 18, 2026, from [Link]

- Anonymous Source. (2025, May 20).

-

DigitalCommons@URI. (2021, September 15). Catalysis of the Thermal Decomposition of Transition Metal Nitrate Hydrates by Poly(vinylidene difluoride). Retrieved February 18, 2026, from [Link]

-

Gathers, R. E. (1964). A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. Texas Technological College. Retrieved February 18, 2026, from [Link]

-

SpectraBase. (n.d.). CHROMIUM(III) FLUORIDE, HYDRATED [Raman]. Retrieved February 18, 2026, from [Link]

Sources

- 1. Chromium Fluoride Tetrahydrate: A Versatile Inorganic Compound with Broad Applications - HEAVEN [m.heavenmaterials.com]

- 2. Chromium Fluoride Tetrahydrate n Anhydrous Manufacturers, SDS [mubychem.com]

- 3. Mixed-metal fluoride hydrates and their thermal-decomposition products: an investigation by X-ray, Mössbauer, and thermal analysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 5. Chromic fluoride | CrF3 | CID 522687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Answered: Calculate the solubility of CrF3 in g /100mL . (Ksp of CrF3 6.6*10^ -11 ) | bartleby [bartleby.com]

- 10. Chromium(III) fluoride CAS#: 7788-97-8 [m.chemicalbook.com]

- 11. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of Chromium(III) Aqua-Fluoro Complexes: A Case Study of [Cr(H₂O)₆]F₃·3H₂O

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the crystal structure of chromium(III) aqua-fluoro complexes, with a detailed focus on the well-characterized compound hexaaquachromium(III) fluoride trihydrate, [Cr(H₂O)₆]F₃·3H₂O. Due to the limited availability of structural data for the specific Cr(H₂O)₄F₃ stoichiometry, this guide utilizes [Cr(H₂O)₆]F₃·3H₂O as an exemplary model system to explore the fundamental principles of chromium(III) coordination chemistry in a mixed aqua-fluoro ligand field. This document delves into the synthesis, single-crystal X-ray diffraction analysis, and detailed structural features of this representative compound, offering valuable insights for researchers in coordination chemistry, materials science, and drug development.

Introduction: The Significance of Chromium(III) Aqua-Fluoro Complexes

Chromium(III) complexes are of significant interest across various scientific disciplines, from catalysis to biochemistry. The coordination environment of the chromium(III) ion dictates its chemical and physical properties, including its reactivity, magnetic behavior, and spectroscopic signature. The interplay of different ligands, such as water and fluoride, in the coordination sphere of chromium(III) can lead to a rich variety of structural motifs and functionalities.

While the specific compound Cr(H₂O)₄F₃ is not well-documented in crystallographic literature, the study of related chromium(III) aqua-fluoro complexes provides a strong foundation for understanding the potential structural characteristics of such species. The hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, is a classic example of an octahedral coordination complex, and the introduction of fluoride ions, both as counter-ions and potentially as ligands, significantly influences the crystal packing and hydrogen-bonding networks.

This guide will focus on the crystal structure of hexaaquachromium(III) fluoride trihydrate, [Cr(H₂O)₆]F₃·3H₂O, as a case study. The detailed analysis of this compound will illuminate the key structural features that are anticipated in chromium(III) aqua-fluoro systems.

Synthesis and Crystallization of [Cr(H₂O)₆]F₃·3H₂O

The successful determination of a crystal structure is predicated on the availability of high-quality single crystals. The synthesis of [Cr(H₂O)₆]F₃·3H₂O can be achieved through the reaction of a soluble chromium(III) salt with a fluoride source in an aqueous medium.

Causality Behind Experimental Choices

The choice of reactants and crystallization conditions is critical. Starting with a hydrated chromium(III) salt, such as chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) or chromium(III) chloride hexahydrate (CrCl₃·6H₂O), ensures the presence of the [Cr(H₂O)₆]³⁺ cation in solution. The addition of a soluble fluoride salt, such as ammonium fluoride (NH₄F) or potassium fluoride (KF), provides the fluoride counter-ions necessary for the crystallization of the target compound. The slow evaporation of the solvent is a common and effective method for growing single crystals, as it allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystalline lattices.

Self-Validating Protocol for Single Crystal Growth

The following protocol has been demonstrated to yield single crystals of [Cr(H₂O)₆]F₃·3H₂O suitable for X-ray diffraction analysis.

Experimental Protocol:

-

Preparation of Precursor Solutions:

-

Prepare a 1 M aqueous solution of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O).

-

Prepare a 3 M aqueous solution of ammonium fluoride (NH₄F).

-

-

Reaction and Crystallization:

-

In a clean beaker, slowly add the ammonium fluoride solution to the chromium(III) nitrate solution in a 3:1 molar ratio with gentle stirring.

-

The resulting solution will have a characteristic violet color, indicative of the [Cr(H₂O)₆]³⁺ complex.

-

Cover the beaker with parafilm and pierce a few small holes to allow for slow evaporation.

-

Place the beaker in a vibration-free environment at room temperature.

-

-

Crystal Harvesting and Handling:

-

Violet, rhombohedral crystals should form over a period of several days to a week.

-

Carefully decant the mother liquor and wash the crystals with a small amount of cold deionized water.

-

Dry the crystals on filter paper.

-

The success of this protocol can be validated by the formation of well-defined, violet-colored crystals. The morphology of the crystals can be inspected under an optical microscope to select a suitable specimen for single-crystal X-ray diffraction.

Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1][2] The analysis of [Cr(H₂O)₆]F₃·3H₂O crystals reveals a highly ordered and intricate structure.

Crystallographic Data

The crystal structure of [Cr(H₂O)₆]F₃·3H₂O has been determined and key crystallographic parameters are summarized in the table below.[3]

| Parameter | Value |

| Chemical Formula | [Cr(H₂O)₆]F₃·3H₂O |

| Crystal System | Rhombohedral |

| Space Group | R3c |

| a (Å) | 10.837(9) |

| c (Å) | 8.157(3) |

| Z | 3 |

The Coordination Environment of Chromium(III)

The crystal structure confirms the presence of the hexaaquachromium(III), [Cr(H₂O)₆]³⁺, cation.[3] The chromium(III) ion is octahedrally coordinated by six water molecules. However, the octahedron is not perfectly regular but exhibits a slight trigonal distortion.[3]

The Cr-O bond lengths are a critical parameter in defining the coordination sphere. For [Cr(H₂O)₆]³⁺, these bond lengths are typically in the range of 1.96 Å.

The Role of Fluoride Ions and Water of Crystallization

The fluoride ions do not directly coordinate to the chromium center in this structure but exist as counter-ions. They play a crucial role in the overall crystal packing, forming an extensive network of hydrogen bonds with the coordinated water molecules and the water of crystallization.[3] This three-dimensional network of hydrogen bonds is responsible for the stability of the crystal lattice. The O-H···F and O-H···O hydrogen bond distances are in the range of 2.61–2.65 Å and 2.55–2.61 Å, respectively, indicating strong hydrogen bonding interactions.[3]

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that complements the crystallographic data, confirming the presence of specific functional groups and providing insight into the electronic structure of the complex.

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the vibrational modes of molecules. In the case of [Cr(H₂O)₆]F₃·3H₂O, the FT-IR spectrum is expected to show characteristic bands for the coordinated water molecules and potentially for the Cr-O bonds.

-

O-H Stretching: A broad absorption band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. The broadening of this band is a result of the extensive hydrogen bonding within the crystal lattice.

-

H-O-H Bending: The bending mode of coordinated water molecules typically appears in the region of 1600-1630 cm⁻¹.

-

Cr-O Stretching: The stretching vibrations of the Cr-O bonds are expected to appear at lower frequencies, typically in the range of 400-600 cm⁻¹.

UV-Visible Spectroscopy

The electronic spectrum of the [Cr(H₂O)₆]³⁺ ion is characterized by two main absorption bands in the visible region. These bands arise from d-d electronic transitions, which are spin-allowed. For the [Cr(H₂O)₆]³⁺ ion, these transitions are assigned as ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g. The positions of these bands are sensitive to the ligand field strength.

Visualizations

Coordination Environment of Cr(III)

Caption: Workflow for the determination of the crystal structure.

Conclusion

While the crystal structure of the specific compound Cr(H₂O)₄F₃ remains elusive in the current body of scientific literature, this technical guide has provided a comprehensive analysis of a closely related and well-characterized analogue, [Cr(H₂O)₆]F₃·3H₂O. The detailed examination of its synthesis, crystal structure, and spectroscopic properties offers a robust framework for understanding the structural principles governing chromium(III) aqua-fluoro complexes. The key takeaways are the stability of the hexaaquachromium(III) cation, the significant role of fluoride ions as charge-balancing counter-ions, and the extensive hydrogen-bonding network that dictates the crystal packing. This guide serves as a valuable resource for researchers, providing both the theoretical underpinnings and practical protocols relevant to the study of these important coordination compounds.

References

-

Babel, D. (1978). Hydrogen Bonds in Fluorine Containing Solids. II. Crystal Structure of [Cr(H2O)6]F3 · 3 H2O. Zeitschrift für anorganische und allgemeine Chemie, 443(1), 23-33. [Link]

- Rathore, K., & Singh, H. B. (2010). SYNTHESIS AND CHARACTERIZATION OF CHROMIUM (III) COMPLEXES OF N, O AND S DONOR LIGANDS. TSI Journals.

- Jack, K. H., & Maitland, R. (1957). The crystal structure and interatomic bonding of chromous and chromic fluorides. Proceedings of the Chemical Society (London), 232.

-

Wikipedia. (n.d.). Chromium(III) fluoride. Retrieved from [Link]

-

FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

-

SERC. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

Synthesis and Discovery of Chromium(III) Fluoride Hydrates: A Technical Guide

Executive Summary

Chromium(III) fluoride (

This guide details the synthesis, phase control, and characterization of chromium(III) fluoride hydrates, specifically focusing on the thermodynamically stable green trihydrate (

Scientific Foundation: Coordination & Phase Behavior

Understanding the coordination geometry is the prerequisite for successful synthesis. Chromium(III) fluoride exists in two distinct primary hydration spheres, dictated by the competition between water and fluoride ligands for the hard

The Hydrate Isomerism

-

The Violet Phase (

): An ionic salt containing the hexa-aqua cation. It is highly water-soluble but kinetically unstable in the presence of excess fluoride, reverting to the neutral form. -

The Green Phase (

): The neutral, thermodynamically favored complex. Here, fluoride ions displace water in the inner coordination sphere, forming a distorted octahedral geometry. This phase is sparingly soluble and is the target precursor for anhydrous catalyst production.

Phase Transition Pathway

The dehydration of

-

Step 1: Loss of outer-sphere/lattice water (if

). -

Step 2: Loss of coordinated water (Endothermic).

-

Critical Risk: Above 300°C in air, pyrohydrolysis occurs:

This reaction destroys the catalyst.

Figure 1: Coordination and phase evolution of Chromium(III) Fluoride.

Experimental Protocols

Protocol A: Synthesis of High-Purity (Green)

Objective: Produce the neutral trihydrate complex from chromium(III) oxide while minimizing oxide contamination.

Reagents:

-

Chromium(III) oxide (

), 99.9% trace metals basis. -

Hydrofluoric acid (HF), 48% aqueous solution (DANGER: CORROSIVE/TOXIC ).

-

Deionized water (

).

Equipment:

-

PTFE (Teflon) or PFA round-bottom flask (Glass reacts with HF).

-

PTFE-coated magnetic stir bar.

-

Oil bath with temperature control.

Workflow:

-

Stoichiometric Calculation: Calculate reagents based on the equation:

Note: Use a 10-15% molar excess of HF to drive the equilibrium forward and prevent the formation of basic fluorides ( -

Digestion (The Rate-Limiting Step):

-

Place 10.0 g of

into the PTFE flask. -

Add 20 mL of DI water to create a slurry.

-

Slowly add 48% HF (approx. 18 mL) under stirring. Safety: Perform in a fume hood with full HF-specific PPE (face shield, neoprene gloves, calcium gluconate gel on hand).

-

Heat the mixture to 90°C for 12–24 hours. The refractory green oxide will slowly dissolve and convert to a vibrant green solution/precipitate.

-

-

Crystallization:

-

Evaporate the solution volume by 50% at 80°C.

-

Cool slowly to room temperature (25°C) over 4 hours. Rapid cooling traps ionic impurities; slow cooling favors the thermodynamic neutral trihydrate.

-

Green needle-like crystals will precipitate.

-

-

Isolation:

-

Filter using a plastic (polypropylene) Buchner funnel.

-

Wash with a small amount of cold water (solubility is low but non-zero).

-

Dry in a vacuum desiccator over

or solid KOH.

-

Figure 2: Step-by-step synthesis workflow for Chromium(III) Fluoride Trihydrate.[2]

Protocol B: Activation to Anhydrous Catalyst

Objective: Remove coordinated water to create open coordination sites for catalysis without forming oxides.

Method:

-

Place

in a tubular furnace. -

Purge with dry Nitrogen (

) or Argon for 30 minutes. -

Stepwise Heating Profile:

-

Ramp 1: 25°C

100°C at 2°C/min (Removes surface moisture). -

Dwell: 100°C for 1 hour.

-

Ramp 2: 100°C

250°C at 1°C/min (Removes 2.5 eq water). -

Ramp 3: 250°C

350°C at 5°C/min (Removes final 0.5 eq water).

-

-

Optional: For ultra-high purity, flow anhydrous HF gas diluted in

during the final stage (300-400°C) to reconvert any trace oxides back to fluoride.

Characterization & Specifications

To validate the synthesis for drug development applications, the material must meet specific structural criteria.

Crystallographic Data

The green trihydrate crystallizes in the Rhombohedral system.[1]

| Parameter | ||

| Crystal System | Rhombohedral | Rhombohedral |

| Space Group | ||

| Coordination | Corner-sharing | Isolated |

| Color | Dark Green / Black | Bright Emerald Green |

| Density | 3.78 g/cm³ | 2.22 g/cm³ |

| Solubility (H2O) | Insoluble | Sparingly Soluble |

Thermal Analysis (TGA)

A self-validating check for the trihydrate is the mass loss profile.

| Temperature Range | Mass Loss (%) | Event |

| 25°C – 110°C | < 1% | Surface moisture loss |

| 110°C – 220°C | ~22% | Loss of 2 |

| 220°C – 350°C | ~11% | Loss of final |

| Total Theoretical | 33.1% | Transition: Trihydrate |

Applications in Drug Discovery[6]

The anhydrous

-

Halex Reaction: Catalyzes the exchange of Chlorine for Fluorine in aryl chlorides (e.g., synthesis of fluorinated pyridine intermediates). The high surface area obtained from dehydrating the trihydrate (Protocol B) significantly lowers the activation energy compared to fused bulk

. -

Friedel-Crafts Fluorination: Activates C-F bond formation in electron-rich aromatic rings.

Mechanism:

The "soft" dehydration creates an amorphous, high-surface-area structure with under-coordinated

References

-

Synthesis and Structure: Herbstein, F. H., et al. "Crystal structure of chromium(III) fluoride trihydrate." Zeitschrift für Kristallographie, 1985.

- Phase Diagrams: de Kozak, A. "Phase equilibrium in the system ." Revue de Chimie Minérale, 1971.

-

Catalytic Application: Subramanian, M. A., et al. "Chromium(III) fluoride based catalysts for HFC synthesis." Science, 2002.

-

Thermal Decomposition: Gathers, R. E. "A Study of the Thermal Decomposition of Hydrated Coordination Compounds." Texas Tech University Dissertation, 1964.

-

Industrial Protocol: "Preparation of Chromium(III) Fluoride." ChemicalBook Technical Data.

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of CrF₃·4H₂O

Foreword for the Modern Researcher

In the landscape of materials science and drug development, a granular understanding of a compound's thermal behavior is not merely academic—it is a cornerstone of innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to perform an experiment, but to comprehend its nuances. We will delve into the thermogravimetric analysis (TGA) of chromium(III) fluoride tetrahydrate (CrF₃·4H₂O), a compound of increasing interest in catalysis, materials science, and electrochemistry.[1][2] This document eschews rigid templates, instead adopting a narrative that mirrors the logical and iterative process of scientific inquiry. As your virtual Senior Application Scientist, I will guide you through the causality of experimental choices, ensuring that the presented protocol is a self-validating system for generating robust and reliable data.

Foundational Principles: Why TGA for Hydrated Salts?

Thermogravimetric Analysis (TGA) is a powerful technique that measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[3][4] For a hydrated salt like CrF₃·4H₂O, TGA is indispensable for elucidating its thermal stability, dehydration pathway, and decomposition mechanism. The resulting thermogram, a plot of mass versus temperature, provides a quantitative fingerprint of the material's thermal behavior.[4]

The core of the TGA instrument consists of a high-precision microbalance, a furnace, and a temperature controller.[4] The sample is placed in a crucible, which is then heated according to a user-defined program.[4] The continuous measurement of the sample's mass reveals distinct steps of mass loss, corresponding to events such as dehydration, desolvation, and decomposition.

The Subject of Our Inquiry: Chromium(III) Fluoride Tetrahydrate

Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O) is a green crystalline powder.[1] Like many hydrated metal salts, it features a central chromium(III) ion coordinated to a combination of fluoride ions and water molecules.[5] The water molecules can be either directly coordinated to the metal center or present as lattice water. The nature of this water of hydration is critical to its thermal decomposition profile. While the anhydrous form, CrF₃, is known for its high thermal stability, subliming at temperatures between 1100 and 1200 °C, the hydrated form is expected to undergo significant changes at much lower temperatures.[5][6]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to provide a comprehensive understanding of the thermal decomposition of CrF₃·4H₂O. Each parameter is selected to ensure data integrity and reproducibility.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument, such as a Mettler Toledo TGA/SDTA 851e or equivalent, is required.[7]

-

Crucibles: Alumina (Al₂O₃) crucibles (e.g., 150 µL) are recommended due to their high thermal stability and inertness, especially considering the potential evolution of corrosive HF gas at higher temperatures.[7]

-

Purge Gas: High-purity nitrogen (N₂) is essential for providing an inert atmosphere, preventing oxidative side reactions.

-

Sample: High-purity CrF₃·4H₂O powder.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample crucible onto the TGA microbalance.

-

Seal the furnace and initiate the nitrogen purge at a flow rate of 30-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.[7]

-

-

Thermal Program:

-

Equilibration: Hold the sample at 30 °C for 10 minutes to allow for temperature and atmospheric stabilization.

-

Heating Ramp: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This heating rate offers a good balance between resolution of thermal events and experimental time.[9]

-

Isothermal Hold (Optional): If a specific decomposition step needs further investigation, an isothermal hold can be programmed at the temperature of interest.

-

Cooling: Allow the furnace to cool naturally to room temperature under the nitrogen purge.

-

-

Data Acquisition:

-

Continuously record the sample mass and temperature throughout the experiment. Most modern TGA software will automatically generate the thermogram (mass vs. temperature) and its first derivative (DTG curve), which helps in identifying the temperatures of maximum mass loss rate.

-

Anticipated Results and Interpretation: Deconstructing the Thermogram

Predicted TGA Curve and Decomposition Pathway

The thermogram of CrF₃·4H₂O is anticipated to exhibit three main mass loss events:

-

Step 1: Dehydration. The initial mass loss, likely occurring in the range of 100-250 °C, will correspond to the loss of the four water molecules. This process may occur in one or multiple overlapping steps, depending on the bonding energies of the different water molecules (coordinated vs. lattice).

-

Step 2: Formation of Oxyfluoride. Following dehydration, the anhydrous CrF₃ may undergo partial hydrolysis in the presence of any residual water vapor or react with oxygen if the atmosphere is not perfectly inert, leading to the formation of chromium oxyfluoride (CrOF). This step is often observed in the thermal decomposition of metal fluorides.[10]

-

Step 3: Decomposition to Oxide. At higher temperatures, the chromium oxyfluoride or the remaining chromium fluoride is expected to decompose to chromium(III) oxide (Cr₂O₃). This final decomposition may be accompanied by the release of toxic and corrosive gases such as hydrogen fluoride (HF) or fluorine-containing compounds.[12]

Quantitative Analysis: A Stoichiometric Breakdown

The theoretical mass loss for each proposed decomposition step can be calculated based on the stoichiometry of the reactions.

| Decomposition Step | Temperature Range (Predicted) | Reaction | Theoretical Mass Loss (%) |

| 1. Dehydration | 100 - 250 °C | CrF₃·4H₂O → CrF₃ + 4H₂O | 39.77% |

| 2. Oxyfluoride Formation | 250 - 500 °C | CrF₃ + H₂O (residual) → CrOF + 2HF | Variable |

| 3. Oxide Formation | > 500 °C | 2CrF₃ + 3H₂O (residual) → Cr₂O₃ + 6HF | 14.75% (from CrF₃) |

| Overall Reaction | 100 - 800 °C | 2(CrF₃·4H₂O) → Cr₂O₃ + 6HF + 5H₂O | 54.52% |

Note: The molecular weight of CrF₃·4H₂O is 181.05 g/mol .

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition can be represented with a Graphviz diagram.

Caption: Predicted thermal decomposition pathway of CrF₃·4H₂O under an inert atmosphere.

Advanced Insights and Considerations for the Professional

-

Atmosphere Control is Critical: The choice of purge gas significantly influences the decomposition pathway. Running the experiment in an oxidative atmosphere (e.g., air or oxygen) would likely lead to the formation of oxides at lower temperatures and potentially different intermediate species.

-

Evolved Gas Analysis (EGA): For unambiguous identification of the gaseous decomposition products (e.g., H₂O, HF), coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended.

-

Heating Rate Effects: Varying the heating rate can provide insights into the kinetics of the decomposition reactions. Slower heating rates can improve the resolution of overlapping thermal events.

-

Safety Precautions: The thermal decomposition of fluorinated compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride.[12] The TGA instrument should be housed in a well-ventilated area, and the exhaust should be directed to a suitable scrubbing system.

Conclusion: From Data to Discovery

This in-depth guide provides a robust framework for the thermogravimetric analysis of CrF₃·4H₂O. By understanding the rationale behind the experimental design and the predicted decomposition pathway, researchers can not only generate high-quality data but also interpret it with a heightened level of confidence. The insights gained from TGA are pivotal for controlling the synthesis of advanced materials, understanding the stability of pharmaceutical compounds, and pushing the boundaries of scientific innovation.

References

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

-

Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

-

Experiment No. 4 TGA Analysis. Scribd. [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. [Link]

-

Chromium Fluoride Tetrahydrate: A Versatile Inorganic Compound with Broad Applications. Industry Research. [Link]

-

Polymorphisms in M2+AlF5(H2O)7 (M2+ = Fe2+, Co2+, or Ni2+): Syntheses, Crystal Structures, and Characterization of New Mixed Metal Fluoride Hydrates. MDPI. [Link]

-

Impact of Co2+ substitution by Fe2+ on the thermal behavior of a hydrated fluoride, precursor of a mixed iron-based oxyfluoride with reduced cobalt content as efficient OER electrocatalyst. Comptes Rendus de l'Académie des Sciences. [Link]

-

Chromium(III) fluoride. Wikipedia. [Link]

-

Thermal Reactions of the Mixed-Valence Iron Fluorides, Fe2F5.nH2O. DTIC. [Link]

-

Figure 7. TGA under ambient air of Fe 2 F 5 (H 2 O) 2 up to the end of... ResearchGate. [Link]

-

TGA analyses under dry air (line dashed) and ambient air of... ResearchGate. [Link]

Sources

- 1. Chromium Fluoride Tetrahydrate: A Versatile Inorganic Compound with Broad Applications - HEAVEN [m.heavenmaterials.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 7. epfl.ch [epfl.ch]

- 8. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Co2+ substitution by Fe2+ on the thermal behavior of a hydrated fluoride, precursor of a mixed iron-based oxyfluoride with reduced cobalt content as efficient OER electrocatalyst [comptes-rendus.academie-sciences.fr]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. weizmann.ac.il [weizmann.ac.il]

Methodological & Application

Application Notes & Protocols: The Role of Chromium(III) Fluoride Tetrahydrate (CrF₃·4H₂O) in Modern Catalysis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O) is emerging as a versatile and potent catalyst in synthetic chemistry, valued for its unique properties as a Lewis acid.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of CrF₃·4H₂O. Unlike its anhydrous counterpart, the hydrated form offers distinct advantages in handling and reactivity for solution-based syntheses.[2] This guide moves beyond simple procedural outlines to explain the mechanistic rationale behind its catalytic activity, offering detailed, field-tested protocols for key organic transformations. We will explore its efficacy in classic Lewis acid-catalyzed reactions and its notable performance in the conversion of biomass, underscoring its relevance in both traditional and green chemistry initiatives.[3][4]

Catalyst Profile: Physicochemical Properties and Handling

2.1. Properties

Chromium(III) fluoride tetrahydrate is a green crystalline powder.[3] Its physical and chemical characteristics are summarized below. The presence of water of hydration is a critical feature, influencing its solubility and catalytic behavior in certain reaction media.[2][5]

| Property | Value | Source(s) |

| Chemical Formula | CrF₃·4H₂O | [3] |

| Appearance | Green crystalline powder | [3] |

| Density | ~2.2 g/cm³ | [3][5] |

| Solubility | Slightly soluble in water; soluble in concentrated acids | [3][5] |

| Thermal Stability | Decomposes at high temperatures (>1000°C for anhydrous form) | [3] |

2.2. Safe Handling and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper laboratory practice.

-

Personal Protective Equipment (PPE): Always use safety goggles, a lab coat, and chemical-resistant gloves. Operations should be conducted within a certified chemical fume hood.

-

Storage: Store CrF₃·4H₂O in a cool, dry place in a tightly sealed container to protect it from moisture, as it is moderately hygroscopic.[3]

-

Incompatibilities: Avoid strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chromium compounds.

Core Catalytic Principle: Enhanced Lewis Acidity

The catalytic utility of CrF₃·4H₂O is primarily rooted in the Lewis acidic nature of the Chromium(III) center. The high electronegativity of the fluoride ligands significantly withdraws electron density from the chromium atom, thereby increasing its capacity to accept electron pairs from substrate molecules.[6] This enhanced Lewis acidity makes chromium fluoride a more active catalyst in certain transformations compared to its chloride or bromide analogs.[4][6] This principle is the cornerstone of its application in a variety of organic reactions where electrophilic activation of a substrate is the key mechanistic step.

Caption: General mechanism of CrF₃·4H₂O as a Lewis acid catalyst.

Application Note I: Friedel-Crafts Reactions

CrF₃·4H₂O serves as an effective catalyst for Friedel-Crafts acylation and alkylation reactions.[3] It functions by coordinating to the acyl or alkyl halide, increasing its electrophilicity and facilitating the subsequent electrophilic aromatic substitution.

Protocol 4.1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes a representative acylation reaction. The causality behind using an inert atmosphere is to prevent moisture, which can hydrolyze the acyl chloride and deactivate the catalyst. The choice of solvent depends on substrate solubility and boiling point.

-

Materials and Reagents:

-

Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O)

-

Anisole (substrate)

-

Acetyl chloride (acylating agent)

-

Anhydrous Dichloromethane (DCM) or Nitromethane (solvent)

-

1 M Hydrochloric acid (for work-up)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (drying agent)

-

Argon or Nitrogen gas supply

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Septa and needles for inert atmosphere additions

-

Stirring hotplate

-

Separatory funnel

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), add CrF₃·4H₂O (5-10 mol%).

-

Add anhydrous solvent (e.g., DCM, 10 mL per 10 mmol of substrate).

-

Add anisole (1.0 eq). Stir the suspension for 10 minutes at room temperature.

-

Slowly add acetyl chloride (1.1 eq) dropwise via syringe at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1 M HCl (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (p-methoxyacetophenone) by column chromatography or recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and MS.

-

Application Note II: Fluorination and Halogen Exchange (Halex) Reactions

CrF₃·4H₂O and its anhydrous form are used as catalysts or catalyst precursors for fluorination reactions.[2][7] This is particularly critical in the synthesis of pharmaceuticals and agrochemicals where the introduction of fluorine atoms can dramatically alter biological activity.[2] The catalyst facilitates the exchange of other halogens (e.g., chlorine) with fluoride.[2]

Caption: Experimental workflow for a typical Halex reaction.

Application Note III: Biomass Conversion to HMF

A compelling application of CrF₃·4H₂O is in the dehydration of carbohydrates to 5-hydroxymethylfurfural (HMF), a key platform chemical. Research has demonstrated that CrF₃ is an excellent catalyst for this process, outperforming other chromium halides like CrCl₂ and CrCl₃.[4]

Protocol 6.1: Synthesis of HMF from Starch-Rich Biomass Extract

This protocol is adapted from a study demonstrating the high efficacy of CrF₃ in an ionic liquid medium.[4] The ionic liquid serves as both a solvent and a co-catalyst, while ethyl acetate is the extraction solvent for HMF.

-

Materials and Reagents:

-

Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O)

-

1-octyl-3-methylimidazolium chloride ([OMIM]Cl) (Ionic Liquid)

-

Ethyl acetate

-

Acidic biomass extract (e.g., from tapioca root hydrolyzed with 0.3 M HCl)[4]

-

-

Equipment:

-

Reaction vial with a magnetic stir bar

-

Heating mantle or oil bath with temperature control

-

HPLC for product quantification

-

-

Procedure:

-

In a reaction vial, combine [OMIM]Cl (e.g., 4 g) and the desired concentration of CrF₃ catalyst (see Table 2).

-

Preheat the mixture to 120 °C for 15-20 minutes with stirring. This step is crucial to ensure a homogenous molten phase before adding the aqueous substrate.

-

To the preheated mixture, add ethyl acetate (1 mL) and the acidic biomass extract (5 mL).

-

Maintain the reaction at 120 °C with vigorous stirring for the specified reaction time (e.g., 90 minutes).

-

After the reaction, cool the mixture to room temperature. The HMF product will be primarily in the ethyl acetate layer.

-

Carefully remove the top ethyl acetate layer for analysis.

-

Quantify the HMF yield using a calibrated HPLC system.

-

6.1. Data Summary: Catalyst Loading vs. HMF Yield

The following data, adapted from literature, illustrates the pronounced effect of CrF₃ concentration on HMF yield, highlighting an optimal loading.[4] This self-validating system shows that catalyst performance is concentration-dependent, a key insight for process optimization.

| Entry | Catalyst Concentration (wt%) | Reaction Time (min) | HMF Yield (dwt%) |

| 1 | 0 | 90 | (baseline) |

| 2 | 0.5 | 90 | (increased) |

| 3 | 1.0 | 90 | 52.6 ± 4.8 |

| 4 | 1.5 | 90 | (declining) |

| 5 | 2.0 | 90 | (declining) |

| Data adapted from a study on HMF synthesis.[4] The unexpected decline above 1% suggests potential side reactions or changes in the reaction medium at higher catalyst concentrations. |

Trustworthiness & Field Insights

-

Why the Hydrate Form? While anhydrous conditions are often paramount in Lewis acid catalysis, the hydrate CrF₃·4H₂O can be advantageous. It is often more stable to handle in air and can exhibit enhanced reactivity in certain solution-based syntheses compared to its anhydrous counterpart.[2]

-

Catalyst Deactivation: In reactions involving aqueous media, be mindful of potential hydrolysis that can alter the catalyst's active sites. In the HMF protocol, the ionic liquid medium helps stabilize the catalytic species.

-

Solvent Choice: For Friedel-Crafts reactions, polar aprotic solvents like nitromethane can sometimes accelerate the reaction but may also lead to side products. Less polar solvents like DCM or 1,2-dichloroethane offer a good balance of reactivity and selectivity. The choice is a critical parameter to screen during optimization.

References

- Chromium Fluoride Tetrahydrate: A Versatile Inorganic Compound with Broad Applic

- Chromium(III) fluoride - Wikipedia. Wikipedia.

- Chromium(III)

- Chromium Fluoride Manufacturer & Suppliers |ELRASA-CFL - Elchemy. Elchemy.

- Tsygankov, A.

- New role of chromium fluoride. donga.ac.kr.

- Chromium(III) Fluoride Hydrate | High Purity | Supplier - Benchchem. Benchchem.

- Chromium(III) fluoride | 7788-97-8 - ChemicalBook. ChemicalBook.

- Chromium(III) fluoride CAS#: 7788-97-8 - ChemicalBook. ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chromium(III) Fluoride Hydrate | High Purity | Supplier [benchchem.com]

- 3. Chromium Fluoride Tetrahydrate: A Versatile Inorganic Compound with Broad Applications - HEAVEN [m.heavenmaterials.com]

- 4. web.donga.ac.kr [web.donga.ac.kr]

- 5. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Chromium(III) Fluoride Tetrahydrate in Textile Mordanting

Document ID: AN-CrF3-2026-02

Abstract